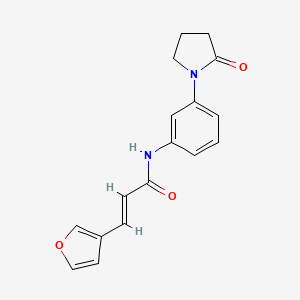

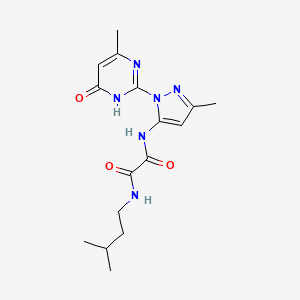

![molecular formula C7H13ClN4O B2571662 (1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride CAS No. 2253619-58-6](/img/structure/B2571662.png)

(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride, also known as AZT, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. AZT belongs to the class of azetidines and triazoles, which are known for their bioactive properties.

Scientific Research Applications

1. Chemical Synthesis and Modification

- The compound is utilized in the synthesis of 4-(2-chloroethyl)oxazolidinones, a process that depends on the substitution pattern on the azetidine ring and the class of the reacting alcohol (Couty, Drouillat, & Lemée, 2011).

- It is involved in the synthesis of 4-alkoxyazetidin-2-ones, where the configuration of the incoming alkoxy group is controlled by the stereochemistry of the substituent at position-3 (Bachi & Gross, 1983).

2. Complexation with Metal Ions

- The compound is used in the reaction and complexation with copper(II) chloride and cadmium(II) chloride, leading to the formation of specific copper and cadmium complexes, characterized by spectroscopy and X-ray diffraction (Mardani, Hakimi, Moeini, & Mohr, 2019).

3. Catalytic Applications

- Dinuclear manganese complexes containing derivatives of this compound have been synthesized, showing catalytic potential for the oxidation of olefins, alkanes, and alcohols (Romakh, Therrien, Süss-Fink, & Shul’pin, 2007).

4. Synthesis of Bioactive Compounds

- The compound aids in the synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams, which are then transformed into functionalized acetates with potential biological activity (Dekeukeleire, D’hooghe, Vanwalleghem, Van Brabandt, & Kimpe, 2012).

5. Fluorescent Properties

- A series of novel 4-acetyl-5-methyl-1,2,3-triazoles synthesized using this compound exhibit fluorescent behavior, with some showing dual emission in certain solvents (Kamalraj, Senthil, & Kannan, 2008).

6. Enzymatic Synthesis

- The compound is involved in the enzymatic synthesis of optically pure 2-azido-1-arylethanols, leading to the creation of beta-blocker analogues with potential biological activity (Ankati, Yang, Zhu, Biehl, & Hua, 2008).

7. Antimicrobial Activity

- Coumarin-derived azolyl ethanols synthesized from this compound demonstrate effective antibacterial and antifungal activities, with potential mechanisms of action involving interaction with DNA (Peng, Kumar, Damu, & Zhou, 2016).

properties

IUPAC Name |

(1R)-1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;/h4-6,8,12H,2-3H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGDYKGCSPFIFJ-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN(N=N1)C2CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571581.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)

![(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571583.png)

![2-benzylsulfanyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)

![4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571593.png)

![N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2571596.png)